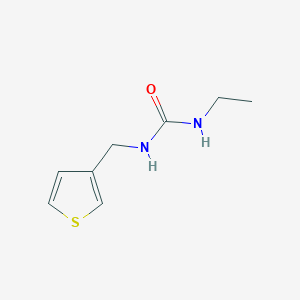![molecular formula C17H22N4O2S B6582122 N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide CAS No. 1210209-72-5](/img/structure/B6582122.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and linked to a pyridine sulfonamide moiety through an ethyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
作用机制
Target of Action
The primary target of N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, acting as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . This can potentially enhance cognitive functions, making this compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The result of the compound’s action is a decrease in the activity of AChE, leading to an increase in the concentration of ACh . This can potentially lead to enhanced cognitive functions, providing a symptomatic relief in diseases characterized by a deficiency of ACh, such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Linking to Pyridine Sulfonamide: The final step involves the reaction of the phenylpiperazine intermediate with pyridine-3-sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and phenyl groups but differs in the pyrimidine moiety.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with an acetamide group instead of the pyridine sulfonamide.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of its piperazine, phenyl, and pyridine sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-7-4-8-18-15-17)19-9-10-20-11-13-21(14-12-20)16-5-2-1-3-6-16/h1-8,15,19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHRHUKNSRUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6582081.png)
![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)
![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)

![1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6582103.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B6582117.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B6582136.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B6582144.png)
![3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6582150.png)
![5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6582160.png)
![1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea](/img/structure/B6582168.png)
![3-methoxy-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6582174.png)
